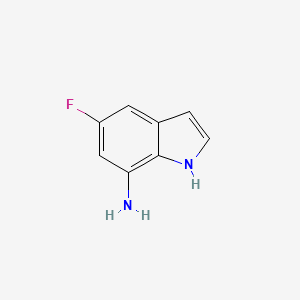

5-fluoro-1H-indol-7-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNBQVXDZXGKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Indoleamines

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-1H-indol-7-amine

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic incorporation of fluorine atoms into these molecules can dramatically enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3] this compound, in particular, represents a highly valuable building block for drug discovery programs. Its unique substitution pattern—an electron-withdrawing fluorine at the C5 position and a nucleophilic amine at the C7 position—offers a versatile platform for constructing complex molecular architectures, including serotonin receptor antagonists and potential anti-neurodegenerative agents.[4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible approach to accessing this key intermediate. We will delve into the causality behind experimental choices, ensuring that each step is understood not just as a procedure, but as a scientifically validated system.

Part 1: A Deliberate Synthetic Strategy

The most reliable and efficient pathway to this compound hinges on the reduction of a nitro-group precursor. This classic transformation is a cornerstone of aromatic amine synthesis due to its high efficiency and the commercial availability of the requisite starting materials.[6]

Rationale for Precursor Selection

Our synthesis commences with 5-fluoro-7-nitro-1H-indole . This starting material is strategically ideal for several reasons:

-

Direct Pathway: The nitro group at the C7 position serves as a perfect precursor to the target amine functionality. Its reduction is typically clean and high-yielding.

-

Chemical Orthogonality: The functional groups (fluoro, nitro, and indole N-H) are largely compatible with standard reduction conditions, minimizing the need for complex protecting group strategies.

-

Accessibility: While not as common as some indole derivatives, 5-fluoro-7-nitro-1H-indole can be sourced from specialized chemical suppliers, providing a direct entry point to the target molecule.

Causality of the Chosen Reduction Method

While various reagents can reduce aromatic nitro groups, such as iron or tin(II) chloride in acidic media, catalytic hydrogenation offers unparalleled advantages for this specific transformation.[6][7][8]

-

Method of Choice: Catalytic hydrogenation using palladium on activated carbon (Pd/C) with a hydrogen source.[7][9]

-

Expertise & Experience: This method is exceptionally clean. The only theoretical byproduct is water, which dramatically simplifies the downstream purification process compared to metal-based reductions that generate metallic salt byproducts. The reaction proceeds under relatively mild conditions and typically goes to completion with very high yields.[10]

-

Trustworthiness: The progress of the reaction can be reliably monitored by the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC). The catalyst is heterogeneous, allowing for simple removal by filtration—a critical advantage for ensuring the final compound is free of metal contaminants, which is a major concern in pharmaceutical synthesis.

The overall synthetic transformation is depicted below.

Caption: Synthetic workflow for this compound.

Part 2: Field-Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Equipment

-

Starting Material: 5-Fluoro-7-nitro-1H-indole

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet basis

-

Hydrogen Source: Hydrogen gas cylinder or a transfer hydrogenation reagent like ammonium formate.

-

Solvent: Ethanol (EtOH) or Methanol (MeOH), reagent grade

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Filtration Aid: Celite® (Diatomaceous earth)

-

Apparatus: Hydrogenation vessel (e.g., Parr shaker) or a standard round-bottom flask with a balloon setup, magnetic stirrer, filtration setup (Büchner funnel), rotary evaporator.

Step-by-Step Synthesis Procedure

Safety First: Perform all operations in a well-ventilated fume hood. Hydrogen gas is flammable and explosive. Ensure all equipment is properly grounded.

-

Vessel Preparation: To a hydrogenation vessel, add 5-fluoro-7-nitro-1H-indole (1.0 eq).

-

Catalyst Addition: Under a gentle stream of inert gas (N₂), carefully add 10% Pd/C (0.05 - 0.10 eq by weight). Rationale: Adding the catalyst under inert gas prevents the dry catalyst from becoming pyrophoric upon contact with the solvent in the presence of air.

-

Solvent Addition: Add ethanol (approx. 15-20 mL per gram of starting material) to the vessel. The solvent should be sufficiently degassed to minimize side reactions.

-

Hydrogenation:

-

High Pressure (Recommended): Seal the vessel, purge thoroughly with N₂ gas, and then purge with H₂ gas. Pressurize the vessel with H₂ (typically 40-50 psi) and begin vigorous stirring.

-

Atmospheric Pressure: If a high-pressure vessel is unavailable, the flask can be fitted with a balloon filled with H₂. This method is slower but effective for small-scale reactions.

-

-

Reaction Monitoring: The reaction is exothermic and may warm slightly. Monitor the reaction by observing the uptake of hydrogen (pressure drop in the vessel). The reaction is typically complete within 2-6 hours. Progress can also be checked by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes), where the disappearance of the starting material spot and the appearance of a new, more polar product spot (which may require a more polar eluent to visualize) indicates completion.

-

Catalyst Removal: Once the reaction is complete, carefully vent the H₂ gas and purge the vessel thoroughly with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air and disposed of according to safety protocols.

-

Purification:

-

Rinse the filter cake with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can often be of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Part 3: Comprehensive Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound is paramount. The following multi-technique approach provides a robust validation of the final product.

Caption: Comprehensive analytical workflow for product validation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₈H₇FN₂ | Derived from the structure. |

| Exact Mass | 150.0593 | Calculated for [M]⁺. |

| Observed Ion (ESI+) | m/z 151.0672 | Corresponds to the protonated molecule [M+H]⁺. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural proof, detailing the connectivity of atoms. Spectra should be acquired in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.[11]

¹H NMR (400 MHz, DMSO-d₆): The fluorine atom at C5 will induce coupling with adjacent protons (H4 and H6).

| Proton Assignment | Approx. δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (indole N-H) | 10.0 - 11.0 | br s | - | Chemical shift is concentration and solvent dependent. |

| H2 | ~7.15 | t | J ≈ 2.5 | Coupling to H1 and H3. |

| H3 | ~6.30 | t | J ≈ 2.5 | Coupling to H1 and H2. |

| H4 | ~7.10 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 10.0 | Ortho coupling to H6 and coupling to F. |

| H6 | ~6.55 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 | Ortho coupling to H4 and coupling to F. |

| H7 (amine N-H₂) | ~5.0 | br s | - | Broad signal, exchanges with D₂O. |

¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show 8 distinct carbon signals.

| Carbon Assignment | Approx. δ (ppm) | Coupling (JCF) | Notes |

| C2 | ~124 | - | |

| C3 | ~101 | - | |

| C3a | ~128 | d, J ≈ 5 Hz | Small coupling to F. |

| C4 | ~110 | d, J ≈ 10 Hz | Coupling to F. |

| C5 | ~155 | d, J ≈ 240 Hz | Large, characteristic one-bond C-F coupling. |

| C6 | ~105 | d, J ≈ 25 Hz | Coupling to F. |

| C7 | ~135 | - | Carbon bearing the amine group. |

| C7a | ~132 | - |

¹⁹F NMR (376 MHz, DMSO-d₆): This experiment provides direct evidence of the fluorine atom.[12]

| Parameter | Expected Value |

| Chemical Shift | -120 to -130 ppm |

| Multiplicity | ddd |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H Stretch | Indole N-H and Amine N-H₂ (symmetric & asymmetric) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | N-H Bend | Primary Amine (NH₂) |

| 1500 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | C-F Stretch | Aryl-Fluoride Bond |

Purity Assessment by HPLC

High-Performance Liquid Chromatography is the standard for determining the final purity of the compound.

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Expected Result | A single major peak with >98% purity. |

Conclusion

The synthesis and characterization of this compound can be achieved through a robust and reproducible process centered on the catalytic hydrogenation of its nitro precursor. By understanding the rationale behind each methodological choice—from precursor selection to the specific analytical techniques employed—researchers can confidently produce this valuable building block with high purity and structural integrity. The comprehensive characterization data provided herein serves as a benchmark for quality control, ensuring the material is suitable for its intended applications in advanced drug discovery and development programs.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 5-fluoro-1H-indol-7-amine: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form crucial hydrogen bonds make it a privileged scaffold in drug design. In recent decades, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

This guide focuses on 5-fluoro-1H-indol-7-amine (also known as 7-fluoro-1H-indol-5-amine), a synthetically valuable intermediate that combines the key features of the indole scaffold with the strategic placement of both a fluorine atom and an amino group. This substitution pattern makes it a highly sought-after building block for the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]

Molecular Structure and Chemical Identity

This compound is a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a pyrrole ring. A fluorine atom is substituted at the C5 position of the benzene ring, and an amine group is located at the C7 position.

Chemical Identifiers:

-

CAS Number: 926028-84-4[5]

-

IUPAC Name: 7-fluoro-1H-indol-5-amine[6]

-

Molecular Formula: C₈H₇FN₂[5]

-

Molecular Weight: 150.16 g/mol [7]

-

SMILES: Nc1cc(F)c2c(c1)ccn[nH]2[6]

-

InChI Key: IBLGHVMLQMHMSQ-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Physical Properties

| Property | Value/Description | Source |

| Appearance | Expected to be a solid, likely a powder or crystalline material. | Inferred |

| Boiling Point | 360.6 ± 22.0 °C (Predicted) | N/A |

| Melting Point | Not experimentally determined. For comparison, the melting point of 5-fluoroindole is 45-48 °C and 7-fluoroindole is 60-65 °C. | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely to be pH-dependent due to the presence of the amino group. | [8][9] |

Predicted Spectroscopic Analysis

The following spectroscopic characteristics are predicted based on the analysis of the parent indole molecule and its fluorinated derivatives.[10][11][12]

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the pyrrole ring and the amino group. The protons on the benzene ring will exhibit splitting patterns influenced by both the fluorine and amino substituents. The pyrrole protons at the C2 and C3 positions will also be visible.

The carbon NMR will display eight distinct signals corresponding to the carbon atoms in the indole ring system. The carbon atom attached to the fluorine (C5) will show a characteristic large coupling constant (¹JC-F), which is a definitive indicator of fluorination. The chemical shifts of the carbons in the benzene portion of the ring will be influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the fluorine atom.

A single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of the single fluorine atom. The chemical shift of this signal can provide information about the electronic environment of the fluorine atom on the aromatic ring.[13]

The IR spectrum will be characterized by several key absorption bands. The N-H stretching vibrations of the pyrrole and the primary amine will appear as distinct bands in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C-F stretching vibration will likely appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

The mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 150.16, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the pyrrole ring.

Synthesis and Reaction Chemistry

A reliable synthetic route to this compound has been developed, showcasing a multi-step process that allows for the precise installation of the required functional groups.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of substituted indoles.[14]

Step 1: Nitration of 7-fluoroindole

-

To a solution of 7-fluoroindole in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid) dropwise at a controlled temperature (typically 0-10 °C).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and collect the precipitated product by filtration. This yields 7-fluoro-5-nitro-1H-indole.

Step 2: Reduction of the Nitro Group

-

Dissolve the 7-fluoro-5-nitro-1H-indole from the previous step in a solvent such as ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

If using SnCl₂, heat the mixture to reflux until the reaction is complete. For catalytic hydrogenation, the reaction is typically run at room temperature under a hydrogen atmosphere.

-

After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2004009601A1 - Azaindole kinase inhibitors - Google Patents [patents.google.com]

- 3. AZAINDOLE KINASE INHIBITORS - Patent 1539763 [data.epo.org]

- 4. mdpi.com [mdpi.com]

- 5. 926028-84-4|7-fluoro-1H-indol-5-amine|7-fluoro-1H-indol-5-amine|-范德生物科技公司 [bio-fount.com]

- 6. 5-Amino-7-fluoro-1H-indole 97% | CAS: 926028-84-4 | AChemBlock [achemblock.com]

- 7. 5-amino-7-fluoro-1H-indole - [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 5-Fluoroindole 98 399-52-0 [sigmaaldrich.com]

- 10. hmdb.ca [hmdb.ca]

- 11. bmse000097 Indole at BMRB [bmrb.io]

- 12. 5-Fluoroindole | C8H6FN | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Introduction: The Strategic Combination of Indole, Fluorine, and a 7-Amino Moiety

An In-Depth Technical Guide to the Biological Activity of 5-fluoro-1H-indol-7-amine Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of biologically active compounds and its ability to mimic peptide structures and bind to a wide array of enzymes.[1][2] This versatile heterocyclic system serves as the foundation for numerous approved drugs and clinical candidates. The strategic introduction of a fluorine atom onto this scaffold is a widely employed medicinal chemistry tactic to enhance critical drug-like properties.[3] Fluorination can improve metabolic stability, increase binding affinity to target proteins by altering electronic properties, and enhance membrane permeability.[1]

This guide focuses on the specific class of this compound derivatives. The placement of the amino group at the 7-position provides a crucial vector for chemical modification, allowing for the synthesis of diverse libraries of compounds. This functional handle enables the exploration of structure-activity relationships (SAR) by introducing various substituents, which can profoundly influence the molecule's interaction with biological targets. The combination of the fluorinated indole core with the versatile 7-amino group creates a powerful platform for the discovery of novel therapeutic agents across multiple disease areas, most notably in oncology, virology, and inflammatory diseases.

Synthetic Strategies and Derivatization

The generation of a diverse chemical library is fundamental to exploring the full therapeutic potential of the this compound core. The synthesis is typically approached in a two-stage process: construction of the core scaffold followed by systematic derivatization.

Synthesis of the Core Scaffold

A common and reliable method for synthesizing the this compound core involves the reduction of a corresponding nitro-indole precursor.[4] This transformation is efficient and provides the key amine functionality required for subsequent modifications.

Diagram: General Synthetic Pathway

Below is a generalized workflow for the synthesis and derivatization of the target compounds.

Caption: General synthesis and derivatization workflow.

Protocol: Synthesis of this compound from 7-Fluoro-5-nitro-1H-indole

This protocol describes a standard reduction of a nitroindole to the corresponding aminoindole. The choice of reducing agent can be critical; catalytic hydrogenation is often clean, while metal-based reductions like SnCl₂ are robust for specific substrates.

Materials:

-

7-Fluoro-5-nitro-1H-indole

-

Ethanol (EtOH)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 7-fluoro-5-nitro-1H-indole in ethanol.

-

Addition of Reducing Agent: To the stirred solution, add a solution of tin(II) chloride dihydrate in concentrated HCl portion-wise. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Biological Activities and Therapeutic Mechanisms

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, with the most significant applications being in oncology.

Anticancer Activity: A Multi-Pronged Approach

The indole framework is a prominent feature in many kinase inhibitors.[5][6] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] this compound derivatives leverage this property to inhibit cancer cell proliferation, survival, and angiogenesis.

3.1.1. Mechanism: Protein Kinase Inhibition

These derivatives have been investigated as inhibitors of several key oncogenic kinases:

-

VEGFR-2: As a key regulator of angiogenesis, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a validated anti-cancer strategy. Indole derivatives have been shown to be potent inhibitors of VEGFR-2, comparable to established drugs like Sorafenib.[7]

-

CDK, Akt, and Erk5: These kinases are central to pathways that control the cell cycle and cell survival. Inhibition of Cyclin-Dependent Kinases (CDKs), Akt, and Extracellular signal-regulated kinase 5 (Erk5) can halt cancer cell division and promote cell death.[5][8]

-

EGFR/SRC: The cooperation between Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase SRC promotes a more aggressive cancer phenotype. Dual inhibitors targeting both kinases represent a promising therapeutic strategy to overcome drug resistance.[9]

Diagram: Kinase Inhibition Signaling Pathway

The diagram below illustrates how these inhibitors can block key signaling pathways involved in cancer progression.

Caption: Inhibition of key oncogenic signaling pathways.

3.1.2. Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Beyond direct kinase inhibition, these compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle.[1] This is often a downstream consequence of inhibiting critical survival signals. Investigating apoptosis can involve assays for caspase activation or Annexin V staining.[10]

3.1.3. Context: Comparison with 5-Fluorouracil (5-FU)

It is important to distinguish the targeted mechanism of these indole derivatives from classic chemotherapies. 5-Fluorouracil (5-FU), for instance, primarily exerts its cytotoxic effects by inhibiting thymidylate synthase and through its incorporation into RNA and DNA, which disrupts nucleic acid synthesis and function.[11][12][13][14] In contrast, the this compound derivatives act with higher specificity by targeting signaling proteins like kinases, which can lead to a more favorable therapeutic window and different side-effect profiles.

Antiviral and Anti-inflammatory Potential

The therapeutic utility of fluorinated indoles is not limited to cancer.

-

Antiviral Activity: Certain fluorinated indole-carboxamide derivatives have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte cells at nanomolar concentrations.[3]

-

Anti-inflammatory Activity: Some 7-fluoroindazole derivatives, structurally related to the indole core, have shown excellent inhibitory potency against human spleen tyrosine kinase (Syk), a key mediator in inflammatory signaling pathways. This suggests potential applications for treating inflammatory disorders.[3]

Experimental Evaluation: Protocols and Workflows

Rigorous in vitro evaluation is essential to characterize the biological activity of newly synthesized derivatives.

Diagram: Experimental Workflow for Compound Evaluation

This diagram outlines a standard cascade for screening and characterizing a novel compound.

Caption: General experimental workflow for evaluating a novel compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound inhibits cell proliferation by 50% (IC₅₀).[1]

Objective: To determine the cytotoxic and anti-proliferative effects of a test compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 lung, K562 leukemia, PC-3 prostate) and a non-cancerous cell line for selectivity (e.g., HEK-293).[1][10]

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).[1]

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.[7]

Objective: To quantify the in vitro inhibitory activity of a test compound against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP (Adenosine triphosphate)

-

A suitable substrate (e.g., Poly (Glu, Tyr) 4:1)

-

Assay buffer

-

Test compound dissolved in DMSO

-

A detection reagent, such as the Kinase-Glo® Luminescent Kinase Assay Kit, which measures ATP consumption.[7]

-

White 96-well plates

Procedure:

-

Preparation: In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.

-

Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor control. Incubate for ~10 minutes to allow for inhibitor binding.[7]

-

Initiation: Start the kinase reaction by adding a defined concentration of ATP.[7]

-

Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 30°C to allow for substrate phosphorylation.[7]

-

Detection: Stop the reaction and add the Kinase-Glo® reagent. This reagent quantifies the amount of remaining ATP, producing a luminescent signal that is inversely proportional to kinase activity.

-

Measurement: Read the luminescence on a plate reader.

-

Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Data Summary: Quantitative Analysis of Biological Activity

Summarizing quantitative data in a tabular format allows for clear comparison between different derivatives and against reference compounds.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

| Compound | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | HEK-293 (Normal) |

| Derivative 5a | 7.25 | 5.15 | 12.51 | 33.2 |

| Derivative 5b | 8.49 | 3.99 | 14.72 | >50 |

| Derivative 5c | 14.35 | 16.25 | 7.81 | >50 |

| 5-Fluorouracil | 8.53 | 8.37 | 9.17 | 9.78 |

Data is representative and compiled for illustrative purposes based on published findings for similar compound classes.[10]

Table 2: Comparative Kinase Inhibitory Activity (IC₅₀ Values in nM)

| Compound | VEGFR-2 | EGFR | SRC |

| Derivative 16a | 95.7 | 1026 | 2.0 |

| Sorafenib (Ref.) | 90 | - | - |

| Dasatinib (Ref.) | - | - | <1.0 |

Data is representative and compiled for illustrative purposes based on published findings for similar compound classes.[7][9]

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. Derivatives have demonstrated significant biological activity as potent and often selective inhibitors of key protein kinases implicated in cancer, such as VEGFR-2, EGFR, SRC, and Erk5. Their mechanism of action, centered on the disruption of oncogenic signaling pathways, offers a targeted approach that is distinct from traditional cytotoxic agents like 5-FU. Furthermore, the demonstrated antiviral and potential anti-inflammatory activities broaden the therapeutic scope of this chemical class.

Future research should focus on several key areas:

-

Lead Optimization: Further exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to validate their efficacy and safety profiles.

-

Biomarker Discovery: Identifying predictive biomarkers to help select patient populations most likely to respond to these targeted agents.

-

Exploration of New Targets: Screening optimized libraries against a broader range of biological targets to uncover novel therapeutic applications.

The versatility and potent activity of this compound derivatives ensure that they will remain an area of intense investigation for drug discovery professionals for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Indol-5-amine, 7-fluoro- synthesis - chemicalbook [chemicalbook.com]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 13. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-fluoro-1H-indol-7-amine: A Technical Guide

Introduction

5-fluoro-1H-indol-7-amine is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in numerous biologically active compounds, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. The presence of an amino group at the 7-position provides a key site for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: Standard pulse programs are utilized for acquiring 1D ¹H and ¹³C{¹H} spectra. Chemical shifts are referenced to the residual solvent peak.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | N1-H |

| ~7.0 | t, J ≈ 2.5 Hz | 1H | H2 |

| ~6.5 | t, J ≈ 2.5 Hz | 1H | H3 |

| ~6.8 | dd, J ≈ 10, 2 Hz | 1H | H4 |

| ~6.3 | dd, J ≈ 10, 2 Hz | 1H | H6 |

| ~5.0 | br s | 2H | N7-H₂ |

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-polar solvent would likely show distinct signals corresponding to the different protons in the molecule. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the pyrrole ring (H2 and H3) would likely appear as triplets due to coupling with each other. The aromatic protons on the benzene ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling. H4 and H6 are expected to be doublets of doublets due to coupling with each other and with the fluorine at position 5. The amino group protons at the 7-position would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, J ≈ 235 Hz) | C5 |

| ~140 | C7a |

| ~130 | C7 |

| ~125 | C2 |

| ~120 | C3a |

| ~105 (d, J ≈ 25 Hz) | C4 |

| ~102 | C3 |

| ~100 (d, J ≈ 25 Hz) | C6 |

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in this compound. The carbon atom directly bonded to the highly electronegative fluorine atom (C5) is expected to show a large C-F coupling constant and will be significantly downfield. The other carbon atoms in the aromatic system will appear in the typical aromatic region (100-150 ppm). The carbons ortho and meta to the fluorine atom (C4 and C6) are also expected to show smaller C-F coupling. The chemical shifts of the carbons in the pyrrole ring (C2 and C3) will be influenced by the electron-donating effect of the indole nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical)

-

Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretching (indole and amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Medium-Strong | N-H bending (amine) |

| 1580-1450 | Strong | Aromatic C=C stretching |

| 1350-1250 | Strong | C-N stretching (aromatic amine) |

| 1250-1150 | Strong | C-F stretching |

Disclaimer: These are predicted vibrational frequencies and may vary from experimental values.

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ will be indicative of the N-H stretching vibrations of both the indole and the primary amine functional groups.[1] The presence of a primary amine will also give rise to an N-H bending vibration around 1620-1580 cm⁻¹.[1] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of bands in the 1580-1450 cm⁻¹ region. A strong absorption corresponding to the C-N stretching of the aromatic amine should be present between 1350 and 1250 cm⁻¹.[1] Finally, a strong band in the 1250-1150 cm⁻¹ region is anticipated for the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol (Hypothetical)

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Predicted Mass Spectrometric Data

| m/z | Interpretation |

| 150.06 | Molecular ion [M]⁺ |

| 123.05 | [M - HCN]⁺ |

| 122.04 | [M - H₂CN]⁺ |

| 96.04 | [M - HCN - F]⁺ or [M - H₂CN - F]⁺ |

Disclaimer: The exact mass and fragmentation pattern can vary depending on the ionization method and energy.

Interpretation of the Predicted Mass Spectrum

The molecular formula of this compound is C₈H₇FN₂. The calculated exact mass of the molecular ion [M]⁺ is 150.0597. In a high-resolution mass spectrum, this precise mass would be a key identifier.

Under electron ionization (EI), the molecular ion is expected to be observed. A plausible fragmentation pathway would involve the loss of small, stable neutral molecules. A common fragmentation for indoles is the loss of hydrogen cyanide (HCN) from the pyrrole ring, which would result in a fragment ion at m/z 123. Loss of a cyanomethyl radical (•CH₂CN) could also occur, leading to a fragment at m/z 122. Subsequent fragmentation could involve the loss of the fluorine atom.

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a foundational reference for scientists and researchers working with this compound. While this guide is based on computational predictions, it offers valuable insights into the expected spectral characteristics, aiding in the structural confirmation and purity assessment of synthesized this compound. It is strongly recommended that experimental data be acquired and compared with these predictions for definitive structural elucidation.

References

In Silico Modeling of 5-Fluoro-1H-Indol-7-Amine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of substituents, such as fluorine, can significantly alter the molecule's physicochemical properties and its interactions with biological targets.[2] This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of 5-fluoro-1H-indol-7-amine, a fluorinated indole derivative. We will navigate the critical steps from ligand and target preparation to molecular docking, molecular dynamics simulations, and pharmacophore modeling. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each methodological choice to ensure robust and reliable computational predictions.

Introduction: The Significance of In Silico Modeling in Modern Drug Discovery

In silico modeling has become an indispensable tool in the pharmaceutical and food industries, accelerating the drug discovery process while mitigating the costs and risks associated with clinical trials.[3] Computational techniques, such as molecular docking and molecular dynamics, allow for the prediction of molecular interactions between a small molecule (ligand) and its biological target, typically a protein.[3] This predictive power enables the rational design of novel therapeutic agents and the optimization of existing lead compounds.

This compound, the subject of this guide, belongs to the indole family, a class of heterocyclic compounds known for a wide array of biological activities, including anticancer, antioxidant, and anti-HIV properties.[4] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. Understanding the precise interactions of this molecule at an atomic level is paramount for harnessing its therapeutic potential.

This guide will provide a step-by-step, field-proven methodology for characterizing the interactions of this compound with a relevant biological target. Each step is designed to be a self-validating system, building confidence in the subsequent stages of the in silico analysis.

Part 1: Foundational Steps - Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the meticulous preparation of both the ligand (this compound) and its prospective protein target.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to obtain an accurate three-dimensional representation of this compound.

Protocol 1: Ligand Preparation Workflow

-

Obtain 2D Structure: Source the 2D structure of this compound from a reliable chemical database such as PubChem.

-

Convert to 3D: Utilize a molecular modeling software, like Open Babel, to convert the 2D structure into a 3D conformation.

-

Energy Minimization: This is a crucial step to relieve any steric clashes and to arrive at a low-energy, physically plausible conformation. Employ a suitable force field, such as the CHARMM General Force Field (CGenFF), which is designed for drug-like molecules.[5]

-

Charge Assignment: Assign partial atomic charges using a method like Gasteiger charges, which is essential for accurately calculating electrostatic interactions during docking and simulation.[6]

-

Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure should be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions.

Causality: An improperly minimized ligand with incorrect charges can lead to erroneous predictions of binding modes and affinities. The energy minimization step ensures the ligand's geometry is realistic, while accurate charge assignment is critical for modeling electrostatic interactions, which are often key drivers of binding.

Target Selection and Preparation: Identifying and Refining the Biological Partner

While this compound itself may not have extensively documented targets, the broader class of indole derivatives has been shown to interact with a variety of proteins, including those involved in cancer and viral diseases.[3][7] For this guide, we will hypothesize a relevant target based on the known activities of similar indole compounds, for instance, a protein kinase or a viral protein.

Protocol 2: Protein Target Preparation

-

Target Identification: Based on literature searches for analogous indole derivatives, select a relevant protein target. For example, indole derivatives have been investigated as inhibitors of the B-cell lymphoma-2 (BCL-2) protein in the context of breast cancer.[4]

-

Retrieve Protein Structure: Download the 3D structure of the chosen target from the Protein Data Bank (PDB), a repository for the three-dimensional structural data of large biological molecules.[8][9] Select a high-resolution crystal structure, preferably with a co-crystallized ligand to identify the binding site.

-

Structure Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed as they can interfere with the docking process. The exception is crystallographic water molecules that are observed to mediate interactions between the protein and known ligands, which should be retained.[10][11]

-

Add Hydrogens and Assign Charges: PDB files typically do not include hydrogen atoms. These must be added, and their positions optimized.[6] Subsequently, assign partial charges to all atoms of the protein, again using a robust force field like CHARMM36.[12]

-

Define the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand or through binding site prediction algorithms. This will define the search space for the molecular docking simulation.[13]

Trustworthiness: The process of cleaning the protein structure and correctly protonating it at a physiological pH is a self-validating system. A properly prepared protein structure will have a more stable and realistic behavior during the subsequent molecular dynamics simulations.

Part 2: Predicting Binding - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[13] This provides insights into the binding mode and a semi-quantitative estimation of binding affinity.

Workflow Diagram: Molecular Docking

Caption: Molecular Docking Workflow from Preparation to Analysis.

Step-by-Step Docking Protocol with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[14][15]

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Input Files: Ensure both the protein receptor and the this compound ligand are in the PDBQT format.

-

Define the Search Space: Create a configuration file that specifies the coordinates of the center of the binding site and the dimensions of the search space (the "grid box").[13] The size of the box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

-

Run Vina: Execute AutoDock Vina from the command line, providing the receptor, ligand, and configuration file as input.[16]

-

Analyze the Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.[17] The log file will contain the binding affinity values for each pose.

Interpreting Docking Results

The primary outputs from a docking experiment are the binding pose and the binding affinity.

-

Binding Affinity: This score is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[13]

-

Binding Pose: This is the predicted 3D orientation of the ligand within the protein's binding site. Analysis of the pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

Data Presentation: Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR 101, LEU 130, PHE 145 |

| 2 | -8.2 | TYR 101, VAL 126 |

| 3 | -7.9 | LEU 130, ALA 142 |

Authoritative Grounding: It is crucial to critically evaluate the top-ranked poses. The most stable pose should exhibit chemically sensible interactions with the protein. For instance, hydrogen bond donors on the ligand should be oriented towards acceptors on the protein. Visualization using software like PyMOL or Chimera is essential for this analysis.[18]

Part 3: Assessing Dynamic Stability - Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[19][20]

Workflow Diagram: Molecular Dynamics Simulation

Caption: MD Simulation Workflow from System Setup to Analysis.

Step-by-Step MD Simulation Protocol with GROMACS

GROMACS is a versatile and high-performance package for performing molecular dynamics simulations.[21][22]

Protocol 4: MD Simulation with GROMACS

-

System Preparation:

-

Topology Generation: Generate a topology file for this compound that is compatible with the CHARMM36 force field. This file defines the bonded and non-bonded parameters for the ligand.

-

Solvation: Place the ligand-protein complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.[20]

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the complex and the solvent.

-

Equilibration:

-

NVT Ensemble (Constant Volume, Constant Temperature): Run a short simulation (e.g., 100 ps) to allow the system to reach the desired temperature.

-

NPT Ensemble (Constant Pressure, Constant Temperature): Run another short simulation (e.g., 100 ps) to adjust the system density.

-

-

Production MD: Run the main simulation for a longer duration (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the output trajectory to assess the stability and dynamics of the system.

Analysis of MD Trajectories

-

Root Mean Square Deviation (RMSD): A stable RMSD of the protein backbone and the ligand indicates that the complex has reached equilibrium and the ligand is stably bound.

-

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different regions of the protein. High fluctuations in the binding site may indicate instability.

-

Hydrogen Bond Analysis: Track the formation and breaking of hydrogen bonds between the ligand and protein over time to identify key stable interactions.

Expertise & Experience: A stable RMSD plot that plateaus after an initial equilibration period is a strong indicator of a reliable simulation and a stable binding pose. If the ligand's RMSD continuously increases, it suggests that the initial docked pose was not stable and the ligand may be dissociating from the binding site.

Part 4: Advanced Modeling - Pharmacophore Development

A pharmacophore is an abstract representation of the key molecular features necessary for a drug's biological activity.[23] It includes features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[23]

Workflow Diagram: Pharmacophore Modeling

Caption: Pharmacophore Modeling Workflow and Applications.

Structure-Based Pharmacophore Modeling

When the structure of the target protein is known, a structure-based pharmacophore model can be developed.[24]

Protocol 5: Structure-Based Pharmacophore Generation

-

Input: Use the stable ligand-protein complex obtained from the MD simulation.

-

Feature Identification: Identify the key interaction points between this compound and the protein. This includes hydrogen bonds, hydrophobic contacts, and aromatic interactions.

-

Model Generation: Abstract these interaction points into a 3D arrangement of pharmacophoric features. Software like PHASE or MOE can be used for this purpose.[25]

-

Application: The resulting pharmacophore model can be used as a 3D query to screen large compound databases for novel molecules that possess the same key features and are therefore likely to bind to the same target.[26][27] This is a powerful tool for scaffold hopping and identifying new chemical entities.

Conclusion

This technical guide has outlined a rigorous and logically structured in silico workflow for investigating the interactions of this compound. By progressing from static docking to dynamic simulations and pharmacophore modeling, researchers can build a comprehensive understanding of how this molecule interacts with its biological target. The emphasis on proper preparation, the rationale behind each step, and the methods for analyzing the results are designed to ensure the scientific integrity and trustworthiness of the computational predictions. The insights gained from this in silico approach can effectively guide further experimental validation and accelerate the journey of a promising molecule from a computational hit to a viable drug candidate.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. benchchem.com [benchchem.com]

- 3. espublisher.com [espublisher.com]

- 4. Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 5. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 7. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 9. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 10. biostat.jhsph.edu [biostat.jhsph.edu]

- 11. Protein Data Bank (file format) - Wikipedia [en.wikipedia.org]

- 12. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 16. m.youtube.com [m.youtube.com]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]

- 20. compchems.com [compchems.com]

- 21. GROMACS Tutorials [mdtutorials.com]

- 22. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 23. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. Pharmacophore Modeling: Methods and Applications [ouci.dntb.gov.ua]

- 26. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 27. dovepress.com [dovepress.com]

An In-depth Technical Guide to 5-fluoro-1H-indol-7-amine: A Novel Scaffold for Drug Discovery

Introduction: The Strategic Imperative for Novel Scaffolds in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4][5] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" in drug discovery. However, the relentless challenge of overcoming drug resistance and improving pharmacokinetic profiles necessitates the continuous evolution of these core structures. The strategic introduction of fluorine and amino functionalities onto the indole ring represents a powerful approach to modulate electronic properties, metabolic stability, and target engagement.[6][7] This guide introduces 5-fluoro-1H-indol-7-amine as a novel, synthetically accessible scaffold with significant potential for the development of next-generation therapeutics. The unique placement of a fluorine atom at the C5 position and an amino group at the C7 position offers a compelling combination of properties for library synthesis and lead optimization.

The incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties, including lipophilicity, pKa, and metabolic stability.[7][8] Fluorination can also lead to enhanced binding affinity with target proteins.[7] The amino group at the C7 position, on the other hand, provides a valuable synthetic handle for further derivatization, allowing for the exploration of a wide chemical space. This guide will provide a comprehensive overview of a proposed synthetic route to this compound, its predicted physicochemical and spectroscopic properties, and its potential as a versatile scaffold in modern drug discovery programs.

Proposed Synthetic Pathway: A Rational Approach to this compound

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 4-fluoro-2-nitrotoluene to 1-fluoro-5-methyl-2,4-dinitrobenzene

-

To a stirred solution of 4-fluoro-2-nitrotoluene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Leimgruber-Batcho Indole Synthesis to (E)-1-(2-(dimethylamino)vinyl)-5-fluoro-4-nitro-1H-indole

-

To a solution of 1-fluoro-5-methyl-2,4-dinitrobenzene in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal and pyrrolidine.

-

Heat the reaction mixture at reflux for 8-12 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the enamine intermediate.

Step 3: Reductive Cyclization to this compound

-

Suspend the enamine intermediate in a mixture of ethanol and acetic acid.

-

Add iron powder in portions and heat the mixture at reflux for 2-4 hours.

-

Alternatively, the reduction can be carried out using catalytic hydrogenation (H₂, Pd/C) in a suitable solvent like ethanol or ethyl acetate.

-

After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Elucidation and Predicted Physicochemical Properties

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The predicted data, based on analogous structures, are summarized below.[9][10][11][12]

| Property | Predicted Value |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

| Appearance | Off-white to light brown solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~10.8 (br s, 1H, NH-indole), ~7.0 (d, 1H), ~6.5 (dd, 1H), ~6.3 (t, 1H), ~5.0 (br s, 2H, NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~155 (d, J=235 Hz), ~140, ~130, ~125, ~110 (d, J=10 Hz), ~105, ~100 (d, J=25 Hz), ~95 |

| Mass Spectrometry (ESI-MS) | m/z 151.06 [M+H]⁺ |

| Infrared (IR) ν (cm⁻¹) | ~3400-3200 (N-H stretching), ~1620 (C=C stretching), ~1250 (C-F stretching) |

Potential as a Novel Drug Discovery Scaffold

The this compound scaffold is a promising starting point for the development of new therapeutic agents across various disease areas. The strategic placement of the fluorine and amino groups offers multiple avenues for diversification and optimization of biological activity.

-

Oncology: Many indole derivatives exhibit potent anticancer activity.[2][4][5] The 7-amino group can be acylated, alkylated, or used in coupling reactions to introduce pharmacophores known to interact with cancer targets such as kinases or protein-protein interaction interfaces. The 5-fluoro substituent can enhance metabolic stability and cell permeability, crucial for effective anticancer drugs.[13]

-

Antiviral Agents: Indole-based compounds have shown significant promise as antiviral agents, including against HCV and other viruses.[14] The this compound scaffold can be elaborated to mimic known viral inhibitors or to discover novel mechanisms of action.

-

Neurodegenerative Diseases: The indole core is present in several compounds targeting neurodegenerative diseases.[15] Derivatives of this compound could be designed to interact with targets such as serotonin receptors or enzymes involved in the pathogenesis of Alzheimer's or Parkinson's disease.

Caption: Conceptual workflow for the derivatization of the this compound scaffold.

Conclusion: A Promising New Frontier in Medicinal Chemistry

This technical guide has introduced this compound as a novel and highly promising scaffold for drug discovery. A rational and feasible synthetic route has been proposed, along with predicted spectroscopic and physicochemical data to aid in its future synthesis and characterization. The unique combination of a fluorine atom and a primary amino group on the indole core provides a versatile platform for the generation of diverse chemical libraries. The potential applications of this scaffold span multiple therapeutic areas, including oncology, virology, and neuroscience. As the demand for innovative and effective therapeutics continues to grow, the exploration of novel scaffolds like this compound will be crucial in driving the next wave of drug discovery.

References

- 1. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. mdpi.com [mdpi.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 1H-Indole, 5-fluoro- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Assessment of 5-fluoro-1H-indol-7-amine for Drug Development

Abstract

5-fluoro-1H-indol-7-amine is a substituted indole, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds.[1] The successful progression of any such candidate from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties, primarily solubility and stability. This guide provides an in-depth technical framework for researchers and drug development professionals to comprehensively evaluate these attributes. We will detail the strategic rationale and step-by-step protocols for determining aqueous solubility and for conducting forced degradation studies. The methodologies described are grounded in regulatory expectations and industry best practices, ensuring the generation of robust and reliable data essential for formulation design, shelf-life prediction, and regulatory submissions.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage characterization. For an NCE like this compound, understanding its solubility and stability is not merely a data collection exercise; it is fundamental to its entire development trajectory.

-

Solubility directly influences bioavailability. A poorly soluble compound will likely exhibit low absorption, limiting its therapeutic efficacy regardless of its potency.[2] Early assessment guides formulation strategies, from simple buffered solutions for initial in-vitro assays to complex formulations for in-vivo studies.[3]

-

Stability dictates the chemical integrity of the active pharmaceutical ingredient (API). Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Understanding how the molecule behaves under stress conditions—such as exposure to acid, base, light, heat, and oxidative agents—is a regulatory requirement and is essential for developing a stable dosage form and defining appropriate storage conditions and shelf-life.[4][5]

This guide provides the experimental logic and detailed protocols to build a comprehensive physicochemical profile for this compound.

Foundational Physicochemical Properties

Before embarking on experimental studies, it is crucial to analyze the structure of this compound (Figure 1) to anticipate its behavior.

-

Structure: C₈H₇FN₂

-

Molecular Weight: 150.15 g/mol [6]

-

Key Functional Groups:

-

Indole Ring: A heterocyclic aromatic system, generally susceptible to oxidation.

-

Amine Group (-NH₂): A basic functional group that will be protonated at low pH. Its pKa is a key determinant of solubility in pH-dependent media.

-

Fluorine Atom (-F): A highly electronegative atom that exerts a strong electron-withdrawing effect. This is known to modulate the physicochemical properties of drug molecules, often by lowering the basicity (pKa) of adjacent amine groups, which can in turn improve pharmacological properties like cell permeability and metabolic stability.[7]

-

The interplay of the basic amine and the aromatic indole ring, modified by the electron-withdrawing fluorine, dictates that both solubility and stability will likely be pH-dependent.

Solubility Assessment: A Phased Approach

Solubility testing should be approached in stages, starting with high-throughput kinetic assays in early discovery and moving to more rigorous thermodynamic equilibrium assays for lead candidates.[3]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: Measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method ideal for screening large numbers of compounds.[3][8]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is a lower-throughput but more accurate and relevant measure for pre-formulation and development, as it avoids the co-solvent effects of DMSO.[9]

This guide will focus on the gold-standard shake-flask method for determining thermodynamic solubility.[10]

Experimental Workflow: Thermodynamic Solubility

The workflow is designed to ensure that a true equilibrium state is reached and accurately measured.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Solubility Assay

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

-

This compound (solid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Aqueous buffers (e.g., 0.1N HCl for pH 1.2; Phosphate Buffered Saline for pH 7.4)

-

Centrifuge

-

Syringe filters (0.22 µm, low-binding, e.g., PVDF)

-

Validated HPLC-UV system with a suitable column (e.g., C18)

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring solid is visible after equilibration) to a series of vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected aqueous buffer to the vials.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C for physiological relevance) for at least 24 hours. Causality Insight: 24-48 hours is typically required to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[10]

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it using a 0.22 µm syringe filter. Trustworthiness Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter material, which could otherwise lead to an underestimation of solubility.[9]

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., mobile phase). Dilute the filtered supernatant into the linear range of the standard curve and analyze by a validated HPLC-UV method.

-

Confirmation: After analysis, check the pH of the remaining saturated solution to ensure it has not changed significantly during the experiment. Check the solid material by a method like DSC or XRPD to ensure the solid form has not changed (e.g., from crystalline to amorphous).[9]

Data Presentation & Interpretation

Quantitative solubility data should be summarized in a clear format.

Table 1: Illustrative Thermodynamic Solubility of this compound at 37°C

| Medium | pH | Solubility (µg/mL) | Classification |

| 0.1 N HCl | 1.2 | >1000 | Very Soluble |

| Acetate Buffer | 4.5 | 450 | Soluble |

| Phosphate Buffer | 6.8 | 85 | Sparingly Soluble |

| PBS | 7.4 | 55 | Slightly Soluble |

Interpretation: The illustrative data suggests that this compound exhibits pH-dependent solubility, characteristic of a basic compound. The high solubility at pH 1.2 is due to the protonation of the 7-amine group. The decreasing solubility as pH increases towards neutral is a critical finding, suggesting that oral absorption might be limited in the lower intestine. A commonly accepted solubility criterion for drug discovery compounds is greater than 60 µg/mL.[8] Based on this, the compound may face challenges in achieving adequate exposure via oral administration without formulation enhancement.

Stability Profiling and Forced Degradation

Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A) designed to deliberately degrade the API to establish its intrinsic stability and identify potential degradation products.[11] This data is crucial for developing stability-indicating analytical methods.[12][13]

The Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated quantitative analytical method that can unambiguously assess the drug in the presence of its degradation products, process impurities, and excipients.[5] HPLC is the most common technique. The key is to demonstrate specificity, meaning the peaks for degradants are well-resolved from the parent API peak.

Experimental Workflow: Forced Degradation Studies

This workflow outlines the systematic process of stressing the API and analyzing the outcomes.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and identify key degradation pathways.

Materials:

-

This compound

-